N-cyclohexyl-2-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzamide
N-cyclohexyl-2-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1003037
InChI:
InChI=1S/C22H25N3O2S/c1-15-11-13-16(14-12-15)20(26)25-22(28)24-19-10-6-5-9-18(19)21(27)23-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,23,27)(H2,24,25,26,28)
SMILES:
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3
Molecular Formula:
C22H25N3O2S
Molecular Weight:
395.5 g/mol
N-cyclohexyl-2-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzamide
CAS No.:
Cat. No.: VC1003037
Molecular Formula: C22H25N3O2S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O2S |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | N-cyclohexyl-2-[(4-methylbenzoyl)carbamothioylamino]benzamide |
| Standard InChI | InChI=1S/C22H25N3O2S/c1-15-11-13-16(14-12-15)20(26)25-22(28)24-19-10-6-5-9-18(19)21(27)23-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,23,27)(H2,24,25,26,28) |
| Standard InChI Key | SULNWNYJHJVDOA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator